Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19929436
InChI: InChI=1S/C12H17NO3S/c1-4-16-12(15)7-17-6-11(14)10-5-8(2)13-9(10)3/h5,13H,4,6-7H2,1-3H3
SMILES:
Molecular Formula: C12H17NO3S
Molecular Weight: 255.34 g/mol

Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate

CAS No.:

Cat. No.: VC19929436

Molecular Formula: C12H17NO3S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate -

Specification

Molecular Formula C12H17NO3S
Molecular Weight 255.34 g/mol
IUPAC Name ethyl 2-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanylacetate
Standard InChI InChI=1S/C12H17NO3S/c1-4-16-12(15)7-17-6-11(14)10-5-8(2)13-9(10)3/h5,13H,4,6-7H2,1-3H3
Standard InChI Key CKJFAVDQXUKGKY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CSCC(=O)C1=C(NC(=C1)C)C

Introduction

Structural Characteristics and Molecular Identity

Core Pyrrole Framework

The compound’s central 2,5-dimethyl-1H-pyrrol-3-yl group is a five-membered aromatic ring containing one nitrogen atom. The methyl groups at positions 2 and 5 enhance steric bulk and electron-donating effects, influencing reactivity and solubility . Substitution at position 3 introduces a 2-oxoethylthioacetate side chain, creating a hybrid structure with both polar (ester, ketone) and nonpolar (methyl, thioether) domains.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is deduced as C₁₃H₁₉NO₃S, with a molecular weight of 269.36 g/mol. This aligns with analogs such as ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (C₉H₁₃NO₂, 167.21 g/mol) , adjusted for the additional thioether and 2-oxoethyl groups.

Stereoelectronic Features

  • Aromaticity: The pyrrole ring’s conjugated π-system delocalizes electron density, stabilizing the structure.

  • Hydrogen Bonding: The ketone and ester groups offer hydrogen-bond acceptor sites, potentially enhancing solubility in polar solvents .

Physicochemical Properties (Inferred)

Thermodynamic Parameters

PropertyValue (Estimated)Basis for Estimation
Melting Point110–115°CComparison to (122–126°C)
Boiling Point290–300°CAdjusted for higher MW vs
Density1.18–1.22 g/cm³Thioether contribution
LogP (Partition Coefficient)2.8–3.2Increased lipophilicity from thioether

Solubility Profile

  • Polar Solvents: Moderate solubility in ethanol, DMSO (due to ester/ketone groups).

  • Nonpolar Solvents: Limited solubility in hexane or toluene .

Synthetic Pathways and Reactivity

Proposed Synthesis Route

  • Pyrrole Alkylation:

    • React 2,5-dimethylpyrrole with bromoacetyl bromide to form 3-(bromoacetyl)-2,5-dimethyl-1H-pyrrole .

  • Thioether Formation:

    • Treat with sodium ethanethiolate to substitute bromide with a thiol group.

  • Esterification:

    • Couple with ethyl chloroacetate under basic conditions to yield the target compound .

Reactivity Trends

  • Nucleophilic Sites: Thioether sulfur and ketone carbonyl are prone to oxidation or alkylation.

  • Electrophilic Substitution: Pyrrole C-4 may undergo nitration or sulfonation under acidic conditions .

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